molecular formula C8H12N2O2 B13929750 Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 88398-74-7

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13929750
CAS No.: 88398-74-7
M. Wt: 168.19 g/mol
InChI Key: OATMWWPWCJIWGA-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes:

  • 1-methyl group at position 1.
  • 3-ethyl substituent at position 3.
  • Methyl ester at position 4.

Synthesis: The compound is synthesized via Claisen condensation of butanone and diethyl oxalate, followed by cyclization with hydrazine hydrate to form the pyrazole core. Subsequent methylation with dimethyl sulfate introduces the 1-methyl group, yielding the target compound . This pathway achieves moderate yields (~70%) under optimized conditions .

Properties

IUPAC Name

methyl 5-ethyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-7(8(11)12-3)10(2)9-6/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATMWWPWCJIWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623114
Record name Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-74-7
Record name Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Detailed Synthetic Procedure

Reagents and Conditions
Reagent/Material Amount/Concentration Role
Ethyl 3-ethyl-5-pyrazolecarboxylate 50 mmol Starting material
Sodium hydride (NaH, 60% dispersion) 0.8 g Base for deprotonation
Dimethyl carbonate 200–400 mmol Methylating agent
Dimethylformamide (DMF) 20 mL Solvent
Temperature 80–140 °C (typically 110 °C) Reaction temperature
Reaction time 4 hours Duration
Stepwise Procedure
  • In a three-necked flask equipped with stirring and temperature control, add 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate and 20 mL of DMF.
  • Slowly add 0.8 g of sodium hydride in portions to the stirred solution to generate the pyrazole anion.
  • Add dimethyl carbonate (200–400 mmol depending on desired yield optimization) to the reaction mixture.
  • Heat the mixture to approximately 110 °C and maintain for 4 hours to allow methylation at the N1 position of the pyrazole ring.
  • After completion, cool the reaction mixture and remove unreacted dimethyl carbonate and part of the DMF by reduced pressure distillation.
  • Pour the residue into 50 mL of water and extract the product three times with 20 mL portions of ethyl acetate.
  • Combine organic layers, wash with brine until neutral pH is achieved, dry over anhydrous magnesium sulfate, filter, and evaporate solvent under reduced pressure.
  • Purify the crude product by distillation under reduced pressure to obtain this compound as a pale yellow oil.
Yield and Purity Data
Dimethyl Carbonate (mmol) Product Yield (g) Yield (%) Notes
200 7.4 81.3 Standard conditions
350 8.2 90.1 Increased carbonate amount
400 8.1 89.0 Slightly decreased yield

The yield optimization shows that increasing the amount of dimethyl carbonate improves the yield up to a point, with diminishing returns beyond 350 mmol.

Advantages of the Method

  • Environmental Safety : Use of dimethyl carbonate as a methylating agent replaces toxic dimethyl sulfate, reducing environmental pollution risks.
  • High Yield : Achieves yields up to 90% under optimized conditions.
  • Operational Simplicity : The reaction proceeds in a single vessel with straightforward workup procedures.
  • Scalability : Conditions are amenable to scale-up for industrial synthesis.

Comparative Analysis with Related Methods

While other pyrazole derivatives such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate involve additional chlorination steps and oxidations using hydrogen peroxide and hydrochloric acid, the preparation of this compound focuses solely on methylation of the pyrazole nitrogen.

Summary Table of Preparation Method

Step Description Conditions/Notes
Starting Material Ethyl 3-ethyl-5-pyrazolecarboxylate 50 mmol
Base Addition Sodium hydride (60% dispersion) 0.8 g, added in portions
Methylating Agent Dimethyl carbonate 200–400 mmol
Solvent Dimethylformamide 20 mL
Reaction Temperature 110 °C 4 hours
Workup Distillation, aqueous extraction, drying Ethyl acetate extraction, MgSO4 drying
Product Yield 81.3% to 90.1% Depends on dimethyl carbonate amount
Product Appearance Pale yellow oil Purified by vacuum distillation

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their substituent differences:

Compound Name Position 1 Position 3 Position 5 CAS Number Key Reference
Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate Methyl Ethyl Methyl ester 128537-26-8
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate Methyl Propyl Ethyl ester 133261-07-1
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate Methyl Cyclopropyl Ethyl ester 133261-11-7
Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate Methyl Chlorocarbonyl Ethyl ester 1881328-90-0
Ethyl 3-methyl-1H-pyrazole-5-carboxylate H Methyl Ethyl ester 4027-57-0
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Methyl Trifluoromethyl Carboxylic acid -
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Methyl Ethyl ester 5-Methoxy 139297-50-0

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties

Position 3 Substituents: Ethyl (target) vs. Cyclopropyl (): Enhances ring strain and rigidity, which may improve metabolic stability compared to ethyl. Chlorocarbonyl (): Introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions. Trifluoromethyl (): Electron-withdrawing effect enhances acidity of the carboxylic acid and improves metabolic resistance.

Position 5 Functional Groups :

  • Methyl ester (target) : Less hydrolytically stable than ethyl esters (e.g., ) but more reactive in esterification or transesterification reactions.
  • Carboxylic acid () : Increases aqueous solubility and enables salt formation, beneficial for pharmaceutical formulations.

Position 1 Substituents :

  • All analogues retain the 1-methyl group except , which has a free NH. The NH group in allows for hydrogen bonding, altering solubility and intermolecular interactions.

Physicochemical Properties

  • Lipophilicity : Propyl () and cyclopropyl () substituents increase logP compared to ethyl. The trifluoromethyl group () balances lipophilicity with polarity.
  • Melting Points : Cyclopropyl derivatives () exhibit higher melting points due to rigid structure, while esters () are typically liquids or low-melting solids.
  • Solubility : Carboxylic acid derivatives () show superior aqueous solubility, whereas esters (target, ) are more soluble in organic solvents.

Biological Activity

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two adjacent nitrogen atoms. This compound has garnered attention due to its diverse biological activities, particularly its potential as an enzyme inhibitor and therapeutic agent in various medical applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H10N2O2
  • Molecular Weight : Approximately 154.17 g/mol
  • Appearance : Typically appears as a white to cream crystalline powder.

The presence of both ethyl and methyl groups, along with a carboxylate functional group, enhances its chemical reactivity and biological properties, making it a candidate for various therapeutic applications.

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . It binds to specific enzymes, blocking their catalytic activity, which can lead to therapeutic effects in conditions such as cancer and inflammation. The compound's ability to modulate receptor activity further supports its potential in pharmacological applications .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

  • Microtubule Destabilization : In vitro studies have shown that derivatives of pyrazole compounds can inhibit microtubule assembly, suggesting potential applications in cancer therapy by disrupting cell division processes .
  • Caspase Activation : Some studies indicate that this compound enhances caspase activity, which is crucial for inducing apoptosis in cancer cells .

Anticancer Activity

The compound has demonstrated promising results against several cancer cell lines:

  • Breast Cancer : In experiments involving MDA-MB-231 cells, compounds similar to this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate the exact mechanisms involved.

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

Study ReferenceBiological ActivityConcentrationObservations
Enzyme Inhibition20 µMSignificant inhibition of microtubule assembly
Apoptosis Induction1 µMMorphological changes in cancer cells observed
Anti-inflammatoryVariedPotential reduction in inflammatory markers

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing hydrazines with aldehydes or ketones under acidic conditions.
  • Oxidative Methods : Employing reagents like potassium permanganate for oxidation processes.

These methods allow for the efficient production of the compound while maintaining high yields and selectivity.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Cyclocondensation65-75Ethanol, reflux, 12 h
Suzuki-Miyaura Coupling50-60Pd(PPh₃)₄, DMF/H₂O, 80°C
Esterification85-90SOCl₂/MeOH, RT, 6 h

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methyl ester group at position 5 appears as a singlet (~3.8 ppm in 1H^1H-NMR), while the ethyl group at position 3 shows a triplet-quartet splitting pattern .
  • X-ray Crystallography : Refinement with SHELXL (e.g., using twin-law corrections for disordered crystals) resolves structural ambiguities. Recent SHELX updates allow robust handling of high-resolution data and twinned crystals .

How should this compound be stored to ensure stability, and what are its decomposition products?

Methodological Answer:
Store in airtight containers at 0–8°C to minimize hydrolysis. Under thermal stress (>150°C), decomposition produces carbon monoxide, nitrogen oxides, and hydrogen chloride. Avoid exposure to strong oxidizers, which accelerate degradation .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services. Avoid flushing into drains .

Advanced Research Questions

How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Methodological Answer:
Contradictions may arise from dynamic rotational isomerism or solvent effects. Variable-temperature NMR (VT-NMR) between 25–60°C can identify rotamers, while DFT calculations (e.g., Gaussian09) model electronic environments to assign peaks accurately .

What computational methods are suitable for predicting hydrogen-bonding interactions in crystals of this compound?

Methodological Answer:
Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) chains. Pairing this with Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H···O/N contacts) and predicts packing efficiency .

How can synthetic byproducts be minimized in cross-coupling reactions involving this pyrazole derivative?

Methodological Answer:
Byproducts often stem from homocoupling or incomplete boronic acid activation. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and degas solvents to suppress side reactions. Purify via flash chromatography (hexane/EtOAc gradients) .

What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Docking Simulations : AutoDock Vina models ligand-enzyme interactions, focusing on the pyrazole core’s binding to active sites .

How do substituent modifications (e.g., replacing ethyl with trifluoromethyl) affect the compound’s bioactivity?

Methodological Answer:
Introducing electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but may reduce solubility. Compare IC₅₀ values in SAR studies: trifluoromethyl analogs show 10-fold higher potency in kinase assays due to improved hydrophobic interactions .

What advanced refinement techniques in SHELXL address disorder in the crystal structure of this compound?

Methodological Answer:
For disordered ethyl groups, apply PART instructions and isotropic displacement parameter (ADP) restraints. Use TWIN/BASF commands to refine twin fractions in cases of pseudo-merohedral twinning .

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